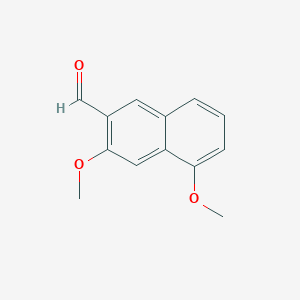

3,5-Dimethoxy-2-naphthaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-5-3-4-9-6-10(8-14)13(16-2)7-11(9)12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWBFWIHQDOJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=C(C=C21)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Substituted Naphthaldehydes

Phytochemical Investigations and Isolation from Biological Sources

The exploration of plant biodiversity for novel secondary metabolites has been a cornerstone of natural product chemistry. Methodical phytochemical screening of plant extracts, often guided by traditional medicinal uses, has unveiled a vast array of complex chemical structures. The isolation of substituted naphthaldehydes typically involves extraction of plant material with organic solvents, followed by various chromatographic techniques to separate and purify individual compounds. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to elucidate their precise chemical structures.

Discovery in Diospyros Species and Related Genera

The genus Diospyros, belonging to the family Ebenaceae, is a rich source of naphthoquinones and related naphthalene (B1677914) derivatives. Chemical investigations into the roots of several unexplored Diospyros species have led to the isolation of novel naphthaldehyde compounds. A notable discovery was made during the chemical examination of the roots of Diospyros assimilis, which resulted in the isolation of a new naphthaldehyde derivative, 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde. researchgate.netresearchgate.net This finding highlights the significance of the Diospyros genus as a source of unique substituted naphthaldehydes.

Phytochemical studies on various Diospyros species have consistently revealed the presence of a wide range of bioactive constituents, including terpenoids, flavonoids, tannins, and alkaloids. derpharmachemica.comsiu.eduresearchgate.netmdpi.com The presence of these diverse chemical classes underscores the complex biochemistry of this genus and provides a context for the discovery of less common compounds like substituted naphthaldehydes.

Identification of Naturally Occurring Naphthaldehyde Analogues (e.g., Hydroxylated and Methoxylated Derivatives)

In addition to the novel compound isolated from Diospyros assimilis, further studies on other Diospyros species, such as D. oocarpa, D. nigresence, and D. candolleana, have led to the characterization of several other naphthaldehyde analogues. researchgate.net These investigations have successfully identified a series of hydroxylated and methoxylated naphthaldehydes.

The isolation and characterization of these compounds were achieved through conventional extraction with organic solvents and sequential chromatographic methods. The structures of the isolated naphthaldehydes were established using detailed spectroscopic analysis, including 2D NMR techniques. researchgate.net

The following table summarizes the naturally occurring substituted naphthaldehydes and related compounds isolated from Diospyros species as reported in the literature.

| Compound Name | Molecular Formula | Plant Source | Reference |

| 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde | C₁₃H₁₂O₄ | Diospyros assimilis | researchgate.netresearchgate.net |

| 4-hydroxy-5-methoxy-2-naphthaldehyde | C₁₂H₁₀O₃ | Diospyros assimilis, D. oocarpa, D. nigresence, D. candolleana | researchgate.netresearchgate.net |

| 5-hydroxy-4-methoxy-2-naphthaldehyde | C₁₂H₁₀O₃ | Diospyros assimilis, D. oocarpa, D. nigresence, D. candolleana | researchgate.netresearchgate.net |

These findings demonstrate the occurrence of a variety of hydroxylated and methoxylated naphthaldehyde derivatives within the Diospyros genus, contributing to the chemical diversity of natural products.

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for 3,5-Dimethoxy-2-naphthaldehyde and Structural Analogues

The construction of the this compound framework from non-naphthalene precursors, or de novo synthesis, requires sophisticated control over regiochemistry and reaction conditions to achieve the desired substitution pattern.

The synthesis of substituted naphthaldehydes can be approached through various strategic pathways, including the formylation of a pre-existing dimethoxynaphthalene or the construction of the naphthalene (B1677914) ring with the aldehyde or a precursor group already incorporated.

One prominent strategy involves the direct formylation of a corresponding naphthalene precursor. While specific methods for 3,5-dimethoxynaphthalene are not extensively detailed in readily available literature, analogous transformations provide insight into viable pathways. For instance, the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine) are classical methods for introducing an aldehyde group onto electron-rich aromatic rings. More advanced methods offer greater control and milder conditions. A method for the synthesis of 2,5-dimethoxybenzaldehyde, a related compound, utilizes titanium tetrachloride and 1,1-dichloromethyl methyl ether, which could potentially be adapted for naphthalene systems. chemicalbook.com

Another major approach involves building the naphthalene ring system through cyclization or cycloaddition reactions. Metal-free protocols, such as the stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with alkynes, offer a novel route to substituted naphthalenes. nih.gov Transition metal catalysts are also pivotal in constructing the naphthalene core. Gallium trichloride has been used to catalyze alkyne-aldehyde coupling to form polysubstituted naphthalene derivatives. orientjchem.org Similarly, gold (III) chloride has been employed as a catalyst in the reaction of o-alkynylbenzaldehydes with alkynes to yield naphthyl ketones, which could subsequently be converted to the target aldehyde. orientjchem.org

Table 1: Selected Catalytic Systems for Naphthalene Derivative Synthesis

| Catalyst/Reagent System | Reaction Type | Application | Reference |

|---|---|---|---|

| Titanium tetrachloride / Dichloromethyl methyl ether | Formylation | Synthesis of substituted benzaldehydes | chemicalbook.com |

| Iodonium ions | Cycloaddition | Metal-free synthesis of iodonaphthalene derivatives | nih.gov |

| Gallium trichloride (GaCl₃) | Alkyne-aldehyde coupling | Synthesis of polysubstituted naphthalenes | orientjchem.org |

| Gold (III) chloride (AuCl₃) | Cyclization | Synthesis of naphthyl ketones from o-alkynylbenzaldehydes | orientjchem.org |

| Indium (III) catalysts | Cascade Reaction | Regioselective synthesis of 1-naphthaldehyde derivatives | researchgate.net |

Achieving the precise this compound substitution pattern is a challenge of regioselectivity. The directing effects of the substituents on the naphthalene ring are paramount. In electrophilic substitution reactions like formylation, existing methoxy (B1213986) groups are ortho-, para-directing. Therefore, the formylation of 3,5-dimethoxynaphthalene would need to overcome potential reactions at other activated positions.

Modern synthetic methods offer powerful tools for regiocontrol. For example, directed ortho-metalation (DoM) could be a viable strategy if a suitable directing group is present on the naphthalene precursor. Furthermore, specific catalytic systems can provide high regioselectivity. Indium(III)-catalyzed reactions have been shown to afford 1-naphthaldehyde derivatives with excellent regioselectivity. researchgate.net Similarly, regioselective ortho-formylation has been demonstrated on complex hydroxy-substituted spironaphthooxazine systems using a paraformaldehyde-MgCl₂-Et₃N system or the Reimer-Tiemann reaction, highlighting that reaction conditions can be tuned to direct the formyl group to a specific position relative to an existing functional group. researchgate.net

For the achiral molecule this compound, stereochemical control is not a factor in its direct synthesis. However, this becomes a critical consideration in the asymmetric synthesis of its chiral derivatives and scaffolds, as discussed in section 3.2.3.

Functionalization and Derivatization Strategies

The aldehyde group of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives, including Schiff bases, and its incorporation into more complex molecular systems like probes and chiral structures.

The condensation reaction between the aldehyde function of this compound and primary amines is a robust and high-yielding method for the synthesis of Schiff bases (or imines). This reaction typically proceeds by mixing the aldehyde and the amine in a suitable solvent, such as ethanol, often with gentle heating or the addition of a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration process. nih.govijmsdr.org The resulting C=N double bond in the imine product is conjugated with the naphthalene ring system. A wide variety of primary amines, including substituted anilines and aliphatic amines, can be used to generate a library of derivatives with tailored electronic and steric properties. nih.govrsc.org

Table 2: General Conditions for Schiff Base Synthesis from Naphthaldehydes

| Aldehyde Precursor | Amine Reactant | Solvent | Catalyst | Conditions | Reference |

|---|---|---|---|---|---|

| 2-Naphthaldehyde | Aromatic amines (e.g., mesidine) | Ethanol | Glacial Acetic Acid | Stirring, Room Temp, 6-7 h | nih.gov |

| 2-Hydroxy-1-naphthaldehyde (B42665) | 2,4-diamine pyrimidine derivative | Ethanol | Hydrochloric Acid (catalytic) | Reflux, 4 h | ijmsdr.org |

| 2-Hydroxy-1-naphthaldehyde | 2-Biphenylamine | Methanol | None specified | Solution-based method | rsc.org |

The naphthalene core is inherently fluorescent due to its rigid, conjugated π-electron system, making it an excellent fluorophore for the construction of molecular probes and sensors. nih.govresearchgate.net Naphthalene derivatives are known for their high quantum yields and photostability. nih.gov The functionalization of this compound allows for its strategic incorporation into sensor systems where a change in the photophysical properties signals the detection of a specific analyte.

A common strategy involves the synthesis of Schiff base derivatives where the imine nitrogen and other nearby atoms can act as a binding site for metal ions. Upon ion chelation, conformational changes or electronic perturbations can lead to a significant change in the fluorescence emission, such as enhancement ("turn-on") or quenching ("turn-off"). tandfonline.com For example, naphthalene-based Schiff bases have been successfully developed as selective fluorescent probes for cations like Zn²⁺ and Hg²⁺. researchgate.nettandfonline.com The conversion of an amine to an imine through reaction with an aldehyde can itself be the basis for a sensor, as the process can block a photoinduced electron transfer (PeT) quenching pathway, thus turning fluorescence "on". nih.gov This makes derivatives of this compound promising candidates for developing new chemosensors.

While this compound is achiral, it serves as a valuable starting material for the synthesis of complex chiral molecules. Advanced catalytic methods can be used to construct chiral centers or axes of chirality from naphthaldehyde-derived scaffolds.

A powerful strategy is the de novo asymmetric synthesis of complex structures starting from simple, achiral naphthaldehydes. For instance, catalyst-controlled enantioselective methods have been developed to construct C₂-symmetric and non-C₂-symmetric chiral spirocyclic diamines from naphthaldehyde precursors. acs.orgacs.org These syntheses involve sequences such as aldol condensations followed by enantioselective spirocyclization, yielding products with high enantiomeric excess. acs.orgacs.org

Another advanced approach is the asymmetric dearomatization of naphthalene derivatives. Iridium-catalyzed intermolecular asymmetric dearomatization of β-naphthols, for example, can generate highly functionalized β-naphthalenone compounds bearing an all-carbon quaternary chiral center in high yield and enantioselectivity. researchgate.net Such strategies transform the flat, aromatic naphthalene scaffold into a three-dimensional chiral structure. These methodologies demonstrate the potential to use derivatives of this compound as building blocks in sophisticated asymmetric catalysis to access novel, enantiopure compounds. nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of atoms can be determined. The purity and identity of synthesized 3,5-Dimethoxy-2-naphthaldehyde are routinely confirmed by ¹H NMR. nih.gov

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aldehyde proton (-CHO) would appear as a sharp singlet at a characteristic downfield shift (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The two methoxy (B1213986) groups (-OCH₃) would each produce a singlet, likely in the δ 3.8-4.2 ppm region. The five aromatic protons on the naphthalene (B1677914) ring system would appear in the aromatic region (δ 7.0-8.5 ppm), with their splitting patterns (doublets, triplets, or multiplets) dictated by their coupling relationships with neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A signal for the aldehyde carbonyl carbon is expected at a highly deshielded position (δ 190-200 ppm). The two methoxy carbons would appear around δ 55-60 ppm. The spectrum would also display ten distinct signals for the naphthalene ring carbons, with their chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group.

2D NMR: To unambiguously assign these signals, 2D NMR techniques are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated aromatic and methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could show correlations between the aldehyde proton and the aromatic proton at the C1 position, and between the methoxy protons and their adjacent aromatic protons, providing valuable information about the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H) |

|---|---|---|---|

| -CHO | ~10.2 (s, 1H) | ~192.0 | C-2, C-3 |

| 1 | ~8.0 (d, 1H) | ~128.0 | C-2, C-8a, C-CHO |

| 3-OCH₃ | ~4.0 (s, 3H) | ~56.0 | C-3 |

| 4 | ~7.2 (s, 1H) | ~105.0 | C-3, C-5, C-8a |

| 5-OCH₃ | ~4.1 (s, 3H) | ~56.5 | C-5 |

| 6 | ~7.4 (t, 1H) | ~125.0 | C-5, C-7, C-8 |

| 7 | ~7.5 (d, 1H) | ~129.0 | C-5, C-8, C-8a |

| 8 | ~7.9 (d, 1H) | ~118.0 | C-6, C-7, C-8a |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. nih.gov

For this compound, the molecular formula is C₁₃H₁₂O₃. The calculated exact mass (monoisotopic mass) is 216.07864 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a pseudomolecular ion [M+H]⁺ at m/z 217.0859 or [M+Na]⁺ at m/z 239.0682, confirming the molecular formula.

Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, providing further structural evidence. The mass spectrum would show an intense molecular ion peak (M⁺·) at m/z 216. Plausible fragmentation pathways would include:

Loss of a hydrogen radical ([M-H]⁺) from the aldehyde to form a stable acylium ion at m/z 215.

Loss of a methyl radical ([M-CH₃]⁺) from a methoxy group to yield an ion at m/z 201.

Loss of carbon monoxide ([M-CO]⁺) from the aldehyde group, resulting in a fragment at m/z 188.

Loss of a methoxy radical ([M-OCH₃]⁺) to produce an ion at m/z 185.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 216 | [M]⁺· (Molecular Ion) | [C₁₃H₁₂O₃]⁺· |

| 215 | [M-H]⁺ | [C₁₃H₁₁O₃]⁺ |

| 201 | [M-CH₃]⁺ | [C₁₂H₉O₃]⁺ |

| 188 | [M-CO]⁺· | [C₁₂H₁₂O₂]⁺· |

| 185 | [M-OCH₃]⁺ | [C₁₂H₉O₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak between 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The spectrum would also show C-O stretching bands for the methoxy groups around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and aldehyde protons would be observed just above 3000 cm⁻¹, while the methoxy C-H stretching would be just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic/Aldehyde |

| 2980-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1700-1680 | C=O Stretch | Aldehyde (-CHO) |

| 1600-1500 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O Stretch | Aryl Ether (-O-CH₃) |

| ~1050 | Symmetric C-O Stretch | Aryl Ether (-O-CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene core in this compound acts as a chromophore, leading to strong absorption in the UV region. The spectrum is expected to show multiple bands corresponding to π→π* transitions, characteristic of the naphthalene aromatic system. The presence of the electron-donating methoxy groups and the electron-withdrawing aldehyde group (auxochromes) can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted naphthalene.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for the unambiguous confirmation of molecular stereochemistry and conformation.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. If suitable single crystals were obtained, an SC-XRD analysis would provide invaluable structural information. It would definitively confirm the connectivity and planarity of the naphthalene ring system. Furthermore, the analysis would reveal the conformation of the methoxy and aldehyde substituents relative to the plane of the aromatic ring. Crucially, SC-XRD elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking of the naphthalene rings or weak C-H···O hydrogen bonds involving the aldehyde and methoxy oxygen atoms, which govern the solid-state properties of the material.

Computational and Theoretical Studies of Naphthaldehyde Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govdntb.gov.ua This approach is frequently employed to predict geometries, vibrational frequencies, and a variety of electronic properties of organic compounds, including derivatives of dimethoxybenzene and naphthaldehyde. nih.govresearchgate.net For a molecule like 3,5-Dimethoxy-2-naphthaldehyde, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be the standard for optimizing the molecular geometry and calculating its electronic properties. benthamdirect.comnih.gov Such studies on related compounds have demonstrated high accuracy in correlating theoretical data with experimental results. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. samipubco.com

In studies of various naphthalene (B1677914) derivatives, the substitution pattern has been shown to significantly influence the HOMO-LUMO gap. For instance, the substitution of a formyl (CHO) group on a naphthalene ring has been found to reduce the energy gap, thereby increasing the molecule's reactivity. researchgate.net Theoretical calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a compound with a trimethoxyphenyl group, also highlight that a narrow frontier orbital gap is indicative of high chemical reactivity and potential biological activity. nih.gov For this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group would be expected to modulate the HOMO and LUMO energy levels, likely resulting in a relatively small energy gap, suggesting a chemically reactive nature.

Table 1: Representative HOMO-LUMO Energy Gaps for Naphthalene and Related Derivatives from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.42 | 4.71 |

| 1-Naphthaldehyde | -6.18 | -2.04 | 4.14 |

| 2,7-Naphthalenediol | -5.906 | - | - |

Note: The values presented are from different computational studies and are for illustrative purposes to show the effect of substitution on the electronic properties of the naphthalene core.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-deficient, prone to nucleophilic attack) in blue.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group in the naphthaldehyde moiety, making it a likely site for nucleophilic attack. researchgate.net The methoxy groups would also contribute to the electron density of the naphthalene ring system. Studies on other methoxy-substituted aromatic compounds have shown that the oxygen atoms of the methoxy groups are also regions of negative potential. nih.gov Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive electrostatic potential. This type of analysis is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers. For reactions involving naphthaldehyde derivatives, these methods can provide deep insights into the feasibility and pathways of various transformations. For example, in the study of the debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles, quantum chemical calculations were employed to understand the electronic effects governing the reaction's success. researchgate.net Similarly, DFT has been used to study the regio-selective mechanism of Diels-Alder reactions involving methoxy-substituted dienes. dntb.gov.ua For this compound, such calculations could be used to explore its reactivity in condensation reactions, oxidations, or reductions, providing a theoretical foundation for its synthetic applications.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. mdpi.com These simulations can reveal the accessible conformations of a molecule and provide detailed information about its intermolecular interactions in various environments. nii.ac.jp For a molecule like this compound, MD simulations could be used to study its conformational preferences, particularly the orientation of the methoxy and aldehyde groups relative to the naphthalene ring.

Studies on naphthalene and its derivatives have used MD simulations to investigate phenomena such as crystal growth, diffusion coefficients in supercritical fluids, and adsorption on surfaces. mdpi.comnii.ac.jparxiv.orgrsc.org For this compound, MD simulations could predict its behavior in solution, its interaction with solvents, or its potential to form aggregates. This information is valuable for understanding its physical properties and for designing materials with specific characteristics.

Theoretical Studies on Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. researchgate.netrsc.org This process leads to the formation of a transient tautomer with distinct fluorescent properties, often resulting in a large Stokes shift.

While this compound itself does not possess the requisite hydroxyl group for ESIPT, theoretical studies on hydroxy-naphthaldehyde derivatives are highly relevant. nih.gov For instance, the ESIPT mechanism in 1-hydroxy-2-naphthaldehyde has been investigated using theoretical calculations, which helped to estimate the energy barrier for the proton transfer. nih.gov Such studies are fundamental to the design of fluorescent probes and sensors. rsc.org If the methoxy groups in this compound were to be demethylated to hydroxyl groups, the resulting molecule could potentially exhibit ESIPT, and the theoretical frameworks developed for related compounds would be directly applicable to understanding its photophysical behavior.

Mechanistic Insights into Biological Activity and Molecular Interactions

Elucidation of Antiprotozoal Mechanisms of Action

Comprehensive searches of scientific literature and databases did not yield specific studies elucidating the antiprotozoal mechanisms of action for 3,5-Dimethoxy-2-naphthaldehyde. While related naphthaldehyde and naphthoquinone derivatives have been investigated for such properties, data specifically on the this compound isomer is not available.

There is no available research data from in vitro studies investigating the activity of this compound against parasitic targets such as Trypanosoma, Leishmania, or Plasmodium species. Consequently, details regarding its efficacy, potency (such as IC50 values), or specific mechanistic pathways in these organisms have not been documented.

Biochemical Investigations of Cytotoxic Effects and Cellular Pathways (in vitro models)

No specific biochemical investigations into the cytotoxic effects of this compound on in vitro models have been reported in the available literature. Therefore, information regarding its impact on cell viability, proliferation, or the specific cellular pathways it may modulate is currently unknown.

Enzyme Inhibition Kinetics and Structure-Activity Relationship (SAR) Studies

There are no published studies on the enzyme inhibition kinetics or detailed structure-activity relationships (SAR) for this compound. Such studies are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of more potent analogs, but this information is not available for the specified compound.

Specific data on the interaction of this compound with enzymes such as Lactate Dehydrogenase or the Cytochrome P450 family is not present in the current body of scientific literature. While other naphthalene-based compounds have been studied as enzyme inhibitors, these findings cannot be extrapolated to this compound.

Modulation of Plant Biological Processes

Research into the effects of this compound on plant biological processes has not been reported.

There is no evidence in the available literature to suggest that this compound has been investigated for its potential to inhibit the strigolactone signaling pathway in plants. Studies on strigolactone signaling have identified other naphthaldehyde derivatives, such as 2-methoxy-1-naphthaldehyde (B1195280), as inhibitors, but this activity has not been associated with this compound.

Applications in Advanced Sensing Technologies and Material Science

Design and Development of Chemosensors for Analytical Applications

The aldehyde group of 3,5-Dimethoxy-2-naphthaldehyde serves as a convenient handle for the construction of Schiff base derivatives, which are widely employed in the design of chemosensors. The formation of an imine bond by reacting the aldehyde with various amines allows for the introduction of specific recognition sites for a wide range of analytes, including metal ions, anions, and neutral molecules.

Fluorescent chemosensors based on naphthaldehyde derivatives have demonstrated significant potential for the selective detection of metal ions. While specific studies on this compound are emerging, the broader class of 2-hydroxy-1-naphthaldehyde (B42665) derivatives has been extensively explored for the detection of aluminum ions (Al³⁺) mdpi.combohrium.com. These sensors often operate on a "turn-on" fluorescence mechanism. In the absence of the target ion, the fluorescence of the probe is typically quenched. Upon binding to the metal ion, a rigid complex is formed, which restricts intramolecular rotations and inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity.

Table 1: Performance of Naphthol-based Fluorescent Sensors for Aluminum Ion Detection

| Sensor | Linear Range (µM) | Detection Limit (µM) | Solvent System |

|---|---|---|---|

| L3 | 0-1.0 | 0.05 | MeOH–HEPES buffer |

| Probe L | 0-40 | Not Specified | DMSO-H₂O |

The versatile naphthaldehyde scaffold can also be adapted for the detection of anions and important biological neutral molecules like biothiols (e.g., cysteine, homocysteine, and glutathione). The aldehyde functionality can be modified to incorporate reactive sites that selectively interact with these analytes. For instance, probes for hydrogen sulfide (B99878) (H₂S) have been developed based on the reduction of an azide (B81097) group to an amine by H₂S, leading to a change in the fluorescence properties of the molecule. nih.gov

Another common strategy for detecting thiols involves the use of α,β-unsaturated carbonyl compounds, which can undergo a Michael addition reaction with the thiol group. While not directly applicable to this compound itself, this functionality can be introduced through further chemical modifications of the naphthaldehyde core. The addition of the thiol alters the electronic properties of the fluorophore, resulting in a detectable change in fluorescence. Probes based on these mechanisms have been successfully used for imaging H₂S and biothiols in living cells. nih.govnih.gov

The fluorescence signaling in chemosensors derived from this compound can be governed by several photophysical processes, most notably Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).

Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorophore (in this case, the naphthaldehyde moiety) is linked to a receptor unit via a short spacer. In the "off" state, the lone pair of electrons on the receptor can be transferred to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, the energy level of the receptor's frontier molecular orbital is lowered, inhibiting the PET process and "turning on" the fluorescence. This mechanism is often responsible for the fluorescence enhancement observed in metal ion sensors. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process is characteristic of molecules that possess both a proton-donating and a proton-accepting group in close proximity, allowing for the transfer of a proton in the excited state. This process leads to the formation of a transient tautomer with a distinct, large Stokes-shifted emission. The introduction of a recognition site that can modulate the ESIPT process upon analyte binding forms the basis of ESIPT-based sensors. For example, the binding of an analyte could either inhibit or promote the ESIPT process, leading to a ratiometric or "turn-on" fluorescence response. While the parent this compound does not possess the requisite functional groups for ESIPT, it can be readily modified, for instance, by introducing a hydroxyl group ortho to the aldehyde, to enable this mechanism. ESIPT-based probes are known for their high sensitivity and the advantage of having a large separation between their excitation and emission wavelengths. nih.govtubitak.gov.tr

Fluorescent Probes for Bioimaging and Biological System Monitoring

The development of fluorescent probes for bioimaging is a rapidly advancing field, and naphthaldehyde derivatives are playing an increasingly important role. These probes are designed to selectively light up specific cellular components or biological molecules, providing invaluable insights into complex biological processes.

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into plaques in the brain. nih.gov Fluorescent probes that can bind to these plaques are crucial for both fundamental research and potential diagnostic applications. Naphthaldehyde-based structures have been investigated for this purpose. For instance, a probe synthesized from a 6-(dimethylamino)-3-hydroxy-2-naphthaldehyde intermediate has shown promise in the detection and two-photon imaging of Aβ plaques. nih.gov Upon binding to Aβ aggregates, these probes typically exhibit a significant enhancement in their fluorescence quantum yield. nih.gov

The design of such probes requires them to possess several key properties, including the ability to cross the blood-brain barrier (BBB), high binding affinity and selectivity for Aβ plaques, and suitable photophysical properties for imaging. The lipophilicity of the probe, often quantified by its log P value, is a critical factor for BBB penetration. nih.gov Probes derived from naphthaldehyde have been shown to possess these necessary attributes, enabling clear in vivo imaging of Aβ plaques in animal models of Alzheimer's disease. nih.govnih.gov

Table 2: Properties of Naphthaldehyde-based Probes for Amyloid-β Plaque Imaging

| Probe | Excitation Max (nm) | Emission Max (nm) | Binding Affinity (Kd, nM) |

|---|---|---|---|

| DN | 512 | 679 | 44.6 |

| Probe 5 | Not Specified | Not Specified | 1590 |

Enzyme-activated fluorescent probes are powerful tools for monitoring the activity of specific enzymes within living cells. nih.govresearchgate.net These probes are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a target enzyme. The enzymatic reaction unmasks the fluorophore, leading to a "turn-on" fluorescence signal that is proportional to the enzyme's activity.

The this compound scaffold can be incorporated into the design of such probes. For example, the aldehyde group can be masked with a substrate for a specific enzyme. The enzymatic cleavage of this substrate would then release the original naphthaldehyde derivative, which could be designed to be fluorescent. This strategy allows for the highly sensitive and selective detection of enzymatic activity in complex biological environments. While the direct application of this compound in this context is an area of ongoing research, the general principles of enzyme-activated probe design are well-established and offer a promising avenue for the future application of this compound. nih.govd-nb.infosemanticscholar.org

Integration into Novel Functional Materials

Detailed studies concerning the integration of This compound into novel functional materials are not prominently documented. The potential of a molecule in material science hinges on its inherent chemical and physical characteristics, which for this specific compound, have not been extensively reported in the context of materials application.

A thorough review of scientific databases indicates a lack of specific studies on the optical and electronic properties of This compound , particularly concerning its application in material design or non-linear optics. While naphthaldehyde derivatives, in general, are of interest for their photophysical properties, specific experimental or theoretical data for the 3,5-dimethoxy substituted variant is not available. The electronic effects of the methoxy (B1213986) groups and their specific positioning on the naphthalene (B1677914) core could theoretically influence properties such as absorption, fluorescence, and charge transport, but such characteristics have not been empirically determined or modeled for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 75965-82-1 |

| Molecular Weight | 216.24 g/mol |

| Purity | 95% |

| InChI Code | 1S/C13H12O3/c1-15-12-5-3-4-9-6-10(8-14)13(16-2)7-11(9)12/h3-8H,1-2H3 |

| InChI Key | RAWBFWIHQDOJLK-UHFFFAOYSA-N |

This data is based on supplier information and does not include experimental optical or electronic properties.

There is no available research that specifically investigates the role of This compound in supramolecular architectures or self-assembly processes. The potential for a molecule to engage in self-assembly is dictated by its ability to form non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The aldehyde and methoxy functional groups on the naphthalene scaffold could theoretically participate in such interactions. However, without experimental evidence, such as crystal structure analysis or spectroscopic studies in solution, any discussion on its role in forming ordered supramolecular structures remains speculative.

Coordination Chemistry and Ligand Development

Synthesis and Characterization of Metal Complexes Derived from Naphthaldehyde-based Ligands

The synthesis of metal complexes with naphthaldehyde-based ligands typically involves a straightforward condensation reaction between a naphthaldehyde derivative, such as 2-hydroxy-1-naphthaldehyde (B42665), and a primary amine to form the Schiff base ligand. This ligand is then reacted with a suitable metal salt (e.g., acetates, chlorides, or nitrates of transition metals) in an appropriate solvent, often with gentle heating, to yield the desired metal complex.

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion, typically observed by a shift in the C=N (imine) stretching frequency. Electronic (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex and can help elucidate its geometry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to characterize the ligand and can indicate changes in the chemical environment upon complexation. Molar conductivity measurements are employed to determine the electrolytic or non-electrolytic nature of the complexes in solution ajrconline.orgsbmu.ac.ir. Magnetic susceptibility measurements are instrumental in determining the magnetic properties of the complexes, which in turn helps in deducing the geometry around the central metal ion sbmu.ac.ir.

For instance, Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde and various amines have been successfully used to synthesize complexes with Cu(II), Ni(II), and Zn(II). Elemental analysis and spectroscopic data for these complexes often suggest a 1:1 metal-to-ligand stoichiometry semanticscholar.org.

| Complex | Metal Ion | Ligand | Characterization Techniques | Proposed Geometry |

| [Cu(L)] | Cu(II) | Schiff base of 2-hydroxy-1-naphthaldehyde and 2-amino-4-methoxy-6-methylpyrimidine | IR, UV-Vis, Molar Conductance, Magnetic Susceptibility | Octahedral |

| [Ni(L)] | Ni(II) | Schiff base of 2-hydroxy-1-naphthaldehyde and 2-amino-4-methoxy-6-methylpyrimidine | IR, UV-Vis, Molar Conductance, Magnetic Susceptibility | Octahedral |

| [Zn(L)] | Zn(II) | Schiff base of 2-hydroxy-1-naphthaldehyde and 2-amino-4-methoxy-6-methylpyrimidine | IR, UV-Vis, Molar Conductance | Octahedral |

For example, in many complexes derived from 2-hydroxy-1-naphthaldehyde, the ligand coordinates as a bidentate N,O-donor ajrconline.org. The resulting metal complexes can adopt various geometries, including square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the nature of the other coordinating ligands.

| Parameter | Description | Typical Values/Observations |

| Coordination Number | The number of donor atoms bonded to the central metal ion. | Commonly 4 or 6. |

| Coordination Geometry | The spatial arrangement of the ligands around the central metal ion. | Square planar, tetrahedral, octahedral. |

| Bond Lengths (M-N, M-O) | The distances between the metal ion and the coordinating atoms of the ligand. | Varies depending on the metal and ligand. |

| Bond Angles (N-M-O) | The angles between the coordinating atoms and the central metal ion. | Influences the overall geometry of the complex. |

Application of Naphthaldehyde-Derived Ligands in Catalysis

The metal complexes derived from naphthaldehyde-based ligands have shown significant promise as catalysts in a variety of organic transformations. The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the naphthaldehyde and amine precursors allows for the development of catalysts with enhanced activity and selectivity.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Transition metal complexes of naphthaldehyde-based Schiff bases have been effectively employed in this capacity. For example, palladium complexes with these ligands have been investigated for their catalytic activity in cross-coupling reactions, which are fundamental in the synthesis of many fine chemicals and pharmaceuticals. The design of the ligand plays a crucial role in the efficiency of the catalyst, influencing factors such as catalyst stability and turnover number.

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and reuse associated with homogeneous catalysis, there is a growing interest in heterogenizing these catalysts. This can be achieved by immobilizing the metal complexes onto solid supports such as polymers, silica, or zeolites. Another approach is the incorporation of these ligands into the structure of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent platforms for heterogeneous catalysis. While specific examples involving 3,5-Dimethoxy-2-naphthaldehyde are not detailed in the search results, the general principle of incorporating functionalized organic linkers into MOFs is a well-established strategy for creating robust and recyclable catalysts.

The rational design of ligands is paramount for developing highly effective catalysts. Several key principles guide the design of naphthaldehyde-derived ligands for enhanced catalytic performance:

Steric Effects: The introduction of bulky substituents on the naphthaldehyde or amine backbone can create a specific steric environment around the metal center. This can influence the substrate selectivity by controlling the access of reactants to the active site.

Electronic Effects: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. These modifications can alter the electron density at the metal center, thereby influencing its reactivity and catalytic activity. For instance, electron-donating groups can increase the electron density on the metal, which may be beneficial for certain oxidative addition steps in a catalytic cycle.

Chelate Ring Size: The number of atoms in the chelate ring formed upon coordination of the ligand to the metal can affect the stability and geometry of the complex. Five- or six-membered chelate rings are generally the most stable.

Hemilability: Incorporating hemilabile donor atoms into the ligand structure can be advantageous. These are coordinating groups that can reversibly bind and dissociate from the metal center, creating a vacant coordination site that can facilitate substrate binding and activation.

By systematically varying these parameters, it is possible to fine-tune the properties of the resulting metal complexes and optimize their performance for specific catalytic applications.

Future Research Directions and Translational Potential

Rational Design of Next-Generation Naphthaldehyde-based Compounds with Tailored Properties

The rational design of novel compounds stemming from the 3,5-Dimethoxy-2-naphthaldehyde scaffold represents a promising avenue for the development of molecules with highly specific and optimized properties. This approach moves beyond serendipitous discovery, employing a strategic, goal-oriented methodology to create next-generation compounds for therapeutic or material science applications.

Quantitative Structure-Activity Relationship (QSAR) studies would be instrumental in this design process. By synthesizing a library of derivatives and evaluating their biological activities, computational models can be built to correlate specific structural features with desired outcomes, such as enhanced binding to a biological target or improved photophysical properties. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and materials development.

The aldehyde functional group itself is a versatile handle for further chemical modifications. It can be readily converted into other functional groups or used in condensation reactions to build larger, more complex molecules, such as Schiff bases or chalcones, which are known to possess a wide range of biological activities.

| Modification Strategy | Rationale | Potential Impact on Properties |

| Variation of Alkoxy Chains | To modulate lipophilicity and steric bulk. | Improved membrane permeability, altered solubility, potential for selective binding. |

| Introduction of Halogens | To introduce new electronic and steric effects, and potential halogen bonding interactions. | Enhanced binding affinity to target proteins, altered metabolic stability. |

| Bioisosteric Replacement | To replace functional groups with others that retain similar biological activity but have improved physicochemical or pharmacokinetic profiles. | Reduced toxicity, improved oral bioavailability. |

| Derivatization of Aldehyde | To create larger, more complex structures with new functionalities. | Access to novel chemical space and potentially new biological activities (e.g., anticancer, antimicrobial). |

Advancements in Spectroscopic and Imaging Techniques for Compound Characterization

The unambiguous characterization of this compound and its future derivatives is critically dependent on the application of advanced spectroscopic and imaging techniques. These methods are essential for confirming the chemical structure, purity, and conformational properties of newly synthesized molecules.

For structural elucidation, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial, fundamental information. However, for a polysubstituted aromatic system like this naphthaldehyde, two-dimensional NMR techniques are indispensable for definitive assignment of all proton and carbon signals. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would allow for the precise mapping of connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy to within a few parts per million.

Infrared (IR) spectroscopy would be used to confirm the presence of key functional groups, particularly the characteristic carbonyl stretch of the aldehyde. Furthermore, should the naphthaldehyde core or its derivatives prove to be fluorescent, fluorescence spectroscopy would be a vital tool for characterizing their photophysical properties, including excitation and emission spectra, quantum yields, and lifetimes. This opens up the possibility of developing these compounds as fluorescent probes for bio-imaging applications.

| Technique | Information Obtained | Importance for Characterization |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C). | Unambiguous assignment of chemical structure and resolution of isomeric ambiguities. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio. | Confirmation of elemental composition and molecular formula. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational frequencies of functional groups. | Confirmation of the presence of key functional groups (e.g., C=O, C-O-C). |

| Fluorescence Spectroscopy | Excitation/emission spectra, quantum yield, lifetime. | Characterization of photophysical properties for potential applications in imaging and sensing. |

| X-ray Crystallography | Three-dimensional atomic structure in the solid state. | Definitive determination of molecular structure and intermolecular interactions. |

Interdisciplinary Approaches Integrating Chemical Synthesis, Computational Modeling, and Biological Evaluation

The exploration of this compound and its derivatives will be most effective through an integrated, interdisciplinary approach that combines chemical synthesis, computational modeling, and biological evaluation. This synergistic workflow allows for a more efficient and insightful investigation of new chemical entities.

Chemical Synthesis: The development of robust and efficient synthetic routes is the foundation of this approach. Synthetic strategies would likely involve the formylation of a pre-functionalized dimethoxynaphthalene precursor. The scalability and versatility of the chosen synthetic pathway are important considerations for producing a library of derivatives for further studies.

Computational Modeling: In parallel with synthetic efforts, computational chemistry can provide valuable predictive insights. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic signatures (NMR and IR), which can aid in experimental characterization. Molecular docking simulations can be employed to predict how these naphthaldehyde derivatives might bind to specific biological targets, such as enzymes or receptors, thereby guiding the rational design process towards compounds with higher predicted activity.

Biological Evaluation: Following synthesis and characterization, the new compounds would undergo a battery of in vitro biological assays. Based on the known activities of other naphthaldehyde derivatives, these could include screens for anticancer, antimicrobial, anti-inflammatory, or antioxidant activity. The results from these biological evaluations would then feed back into the computational models and the design of the next generation of compounds, creating a closed-loop system for optimization.

This integrated approach ensures that synthetic efforts are focused on the most promising candidates, as identified by computational predictions and validated by biological testing. Such a strategy accelerates the discovery process and increases the likelihood of identifying novel compounds with significant translational potential.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethoxy-2-naphthaldehyde, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of aromatic aldehydes like this compound often employs the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphoryl chloride (POCl₃) as key reagents. For example, similar aldehydes (e.g., 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde) are synthesized by:

Adding POCl₃ dropwise to ice-cold DMF under inert conditions.

Introducing the naphthalene precursor at 0°C, followed by heating to 90°C for cyclization.

Isolating the product via filtration and recrystallization (ethanol/water) .

Optimization Strategies:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Stoichiometry: A 1:1.2 molar ratio of precursor to POCl₃ maximizes yield.

- Temperature Control: Gradual heating (0°C → 90°C) minimizes side reactions.

Q. Table 1: Representative Reaction Conditions for Aldehyde Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 70–80 |

| Temperature Range | 0°C → 90°C | 75 |

| POCl₃ Equivalents | 1.2 | 80 |

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H-NMR:

- IR Spectroscopy:

- Strong absorption at ~1680 cm⁻¹ (C=O stretch).

- Bands at ~2830 cm⁻¹ (OCH₃ symmetric/asymmetric stretches).

Validation: Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the electronic properties of this compound?

Methodological Answer: Hybrid functionals (e.g., B3LYP) with exact-exchange corrections are critical for modeling:

Electron Density Distribution: Methoxy groups increase electron density at the naphthalene ring’s ortho/para positions.

Reactivity: The aldehyde group acts as an electron-withdrawing moiety, polarizing the π-system .

Validation: Compare calculated HOMO-LUMO gaps with UV-Vis spectra (e.g., λmax ~300 nm for naphthalene derivatives) .

Q. Table 2: DFT Functional Performance for Aromatic Aldehydes

| Functional | Avg. Error (kcal/mol) | Application |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry, electronic structure |

| M06-2X | <3.0 | Non-covalent interactions |

Q. What strategies resolve contradictions between experimental and computational data on reactivity?

Methodological Answer:

- Kinetic vs. Thermodynamic Control:

- Experimental kinetic data (e.g., reaction rates) may conflict with DFT-predicted thermodynamic stability. Use Arrhenius plots to distinguish pathways.

- Multi-Method Validation:

- Solvent Effects:

Q. What methodologies assess the environmental persistence and toxicity of this compound?

Methodological Answer:

Q. Table 3: Key Environmental Parameters

| Parameter | Method | Detection Limit |

|---|---|---|

| Aqueous Solubility | Shake-flask (OECD 105) | 0.5 mg/L |

| Log Kow | HPLC retention time | ±0.1 units |

| Photodegradation | UV-Vis irradiation | t₁/₂ = 48 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.